4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile 4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17946660
InChI: InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)
SMILES:
Molecular Formula: C25H23Cl2N7O4
Molecular Weight: 556.4 g/mol

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile

CAS No.:

Cat. No.: VC17946660

Molecular Formula: C25H23Cl2N7O4

Molecular Weight: 556.4 g/mol

* For research use only. Not for human or veterinary use.

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile -

Specification

Molecular Formula C25H23Cl2N7O4
Molecular Weight 556.4 g/mol
IUPAC Name 4-[[5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Standard InChI InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)
Standard InChI Key ZXGGCBQORXDVTE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N

Introduction

Chemical Structure and Properties

VER-155008 features a complex structure combining a modified adenosine moiety with a benzonitrile group. Key characteristics include:

PropertyValue
IUPAC Name4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile
Molecular FormulaC₂₅H₂₃Cl₂N₇O₄
Molecular Weight556.4 g/mol
CAS Number1134156-31-2
SMILESC1=CC(=CC=C1COC[C@@H]2C@HO)C#N
InChI KeyZXGGCBQORXDVTE-UHFFFAOYSA-N

The compound’s stereochemistry is critical for its biological activity, with the (2R,3S,4R,5R) configuration enabling precise interactions with molecular targets .

Synthesis and Structural Modifications

Synthetic Pathways

VER-155008 is synthesized through multi-step processes involving:

  • Purine Base Formation: Condensation of 6-aminopurine precursors with dichlorophenylmethylamine.

  • Glycosylation: Attachment of the ribosyl moiety to the purine base under stereocontrolled conditions.

  • Functionalization: Introduction of the benzonitrile group via methoxymethyl bridging, achieved through nucleophilic substitution or coupling reactions .

Industrial production employs high-throughput screening to optimize yield and purity, often requiring chromatographic purification.

Biological Activity and Mechanisms

HSP70 Inhibition

VER-155008 competitively binds the ATPase domain of HSP70 (IC₅₀ = 0.5 μM), disrupting its chaperone function. This inhibition destabilizes oncoproteins such as Raf-1 and Her-2, leading to proteotoxic stress in cancer cells . Key mechanistic insights include:

  • ATPase Domain Binding: The adenosine-like structure mimics ATP, locking HSP70 in a semi-open conformation and preventing substrate binding .

  • Downstream Effects: Suppression of PI3K/AKT/mTOR and MEK/ERK signaling pathways, critical for tumor proliferation and survival .

In Vitro Studies

  • Pheochromocytoma (PC12 Cells): VER-155008 induces G0/G1 cell cycle arrest (56.4% at 100 μM) and apoptosis (19.6% at 100 μM) while reducing migration by 56.3% .

  • Non-Small Cell Lung Cancer (A549 Cells): Synergistic effects with HSP90 inhibitor 17-AAG enhance radiation sensitivity .

In Vivo Studies

  • Mouse Xenograft Models: Daily administration (10–100 mg/kg) reduces tumor volume by 60–70% in pheochromocytoma and mesothelioma models .

Pharmacological Applications

Cancer Therapeutics

VER-155008’s ability to target HSP70-expressing cancers has been validated in:

  • Pleural Mesothelioma: Disrupts autophagy and induces G1 arrest via PI3K/AKT/mTOR inhibition .

  • Colon Cancer: Activates caspase-dependent apoptosis and synergizes with HSP90 inhibitors .

Neurodegenerative Diseases

Emerging evidence suggests VER-155008 crosses the blood-brain barrier, promoting axonal regrowth in Alzheimer’s disease models (5XFAD mice) and improving memory function .

Comparative Analysis with Analogues

CompoundTargetIC₅₀Key Difference
VER-155008HSP700.5 μMBenzonitrile group enhances solubility
PES (Pifithrin-μ)HSP7010 μMSulfonamide backbone; less selective
ApoptozoleHSP7020 μMBenzothiazole core; limited bioavailability

VER-155008’s specificity for HSP70 over Hsc70 and Grp78 remains debated, necessitating further isoform-selective studies .

Pharmacokinetics and Toxicity

  • Bioavailability: Oral administration in mice achieves plasma concentrations of 13.97 nmol/mL, with 3.33 nmol/g detected in brain tissue .

  • Toxicity Profile: Limited hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg in rodents) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator